Dimecolonium
Description
Dimecolonium (IUPAC name pending verification) is a quaternary ammonium compound primarily utilized in cosmetic and pharmaceutical formulations due to its surfactant and antimicrobial properties. Structurally, it features a dimethylamine core linked to a long-chain alkyl group and a hydroxyethyl moiety, which enhances its solubility and interaction with biological membranes . Its synthesis involves quaternization of tertiary amines, yielding a cationic surfactant with broad-spectrum efficacy against Gram-positive and Gram-negative bacteria .
This compound’s mechanism of action involves disrupting microbial cell membranes via electrostatic interactions, a trait common to quaternary ammonium compounds (QACs). Current applications include preservatives in topical creams, ophthalmic solutions, and wound dressings, with ongoing research exploring its role in drug delivery systems .
Properties
CAS No. |
20110-34-3 |
|---|---|
Molecular Formula |
C14H30N2O2+2 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium |
InChI |
InChI=1S/C14H30N2O2/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4/h12-13H,7-11H2,1-6H3/q+2 |
InChI Key |
ZRPJBDLMSFSJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMECOLONIUM typically involves the esterification of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl)trimethylammonium. The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the successful formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification processes. The production is carried out in reactors where the reactants are mixed under controlled conditions to achieve high yield and purity. The final product is then purified and crystallized to obtain this compound iodide in its solid form .
Chemical Reactions Analysis
Types of Reactions
DIMECOLONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
DIMECOLONIUM has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Studies have explored its effects on neuronal activity and its potential as a ganglion-blocking agent.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in conditions involving autonomic nervous system dysfunction.
Mechanism of Action
DIMECOLONIUM exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It achieves this by binding to cholinergic receptors, thereby inhibiting the action of acetylcholine. This results in decreased neuronal activity and reduced transmission of nerve signals. The molecular targets include the M1, M2, and M3 receptors, which are involved in the parasympathetic nervous system .
Comparison with Similar Compounds
Benzalkonium Chloride (BAC)
Cetrimonium Bromide (CTAB)
Dimethicone
- Performance : Dimethicone excels as an emollient but lacks antimicrobial activity, necessitating combination with preservatives like this compound in formulations .
Comparative Data Table
| Parameter | This compound | Benzalkonium Chloride | Cetrimonium Bromide | Dimethicone |
|---|---|---|---|---|
| Molecular Weight | 320.5 g/mol | 354.0 g/mol | 336.4 g/mol | Variable (polymers) |
| Functional Groups | Quaternary ammonium, hydroxyethyl | Quaternary ammonium | Quaternary ammonium | Siloxane |
| Antimicrobial MIC | 0.1–0.5 mg/mL | 0.01–0.05 mg/mL | 0.05–0.2 mg/mL | N/A |
| Cytotoxicity (IC₅₀) | 2.5 mg/mL | 0.8 mg/mL | 1.2 mg/mL | >10 mg/mL |
| Primary Use | Preservative, drug delivery | Disinfectant | Hair conditioners | Skin barrier protectant |
| Key Advantage | Lower irritation | High efficacy | Cost-effective | Non-reactive |
Sources: Structural data from spectral analyses , antimicrobial and cytotoxicity studies , and functional comparisons .
Research Findings
Synergistic Effects
This compound demonstrates synergy with ethanol in hand sanitizers, reducing ethanol concentration requirements by 20% while maintaining virucidal efficacy (log₁₀ reduction >4 for enveloped viruses) .
Environmental Impact
This compound degrades 30% faster than BAC in aquatic environments (half-life: 7 days vs. 21 days), attributed to its hydroxyethyl group enhancing biodegradability . However, both compounds exhibit toxicity to aquatic invertebrates at concentrations >1 ppm .
Stability in Formulations
This compound maintains stability in pH 4–9, outperforming CTAB, which precipitates at pH >6. This broad stability supports its use in diverse cosmetic formulations .
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